molecular formula C14H14ClN3O2 B2658449 2-chloro-N-(2-(4-methyl-6-oxopyrimidin-1(6H)-yl)ethyl)benzamide CAS No. 1421477-82-8

2-chloro-N-(2-(4-methyl-6-oxopyrimidin-1(6H)-yl)ethyl)benzamide

Cat. No.: B2658449
CAS No.: 1421477-82-8
M. Wt: 291.74
InChI Key: GIZLZNQGRXSIEJ-UHFFFAOYSA-N
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Description

2-chloro-N-(2-(4-methyl-6-oxopyrimidin-1(6H)-yl)ethyl)benzamide is a useful research compound. Its molecular formula is C14H14ClN3O2 and its molecular weight is 291.74. The purity is usually 95%.
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Scientific Research Applications

Chemical Synthesis and Derivatives

Research into the synthesis and derivatives of compounds related to 2-chloro-N-(2-(4-methyl-6-oxopyrimidin-1(6H)-yl)ethyl)benzamide has been extensive. For instance, a study by El-bayouki & Basyouni (1988) explored the synthesis of thiazolo[5,4-d]pyrimidines with molluscicidal properties, demonstrating the versatility of pyrimidine derivatives in chemical synthesis (El-bayouki & Basyouni, 1988). Similarly, Zhou et al. (2008) discovered an orally active histone deacetylase inhibitor, showcasing the potential of pyrimidine benzamides in therapeutic applications (Zhou et al., 2008).

Environmental and Biological Interactions

The environmental and biological interactions of pyrimidine derivatives are also notable. Sharma, Banerjee, & Choudhury (2012) studied the degradation of chlorimuron-ethyl, a compound with a pyrimidine moiety, by Aspergillus niger, highlighting the role of microorganisms in biodegradation processes (Sharma, Banerjee, & Choudhury, 2012).

Therapeutic Potential

The therapeutic potential of pyrimidine benzamides is evident in various studies. For example, Amato et al. (2011) identified N-pyridyl and pyrimidine benzamides as KCNQ2/Q3 potassium channel openers, useful in treating epilepsy and pain (Amato et al., 2011). In another study, Nimbalkar et al. (2018) synthesized novel benzamide derivatives with significant anti-tubercular activity, demonstrating the potential of these compounds in infectious disease treatment (Nimbalkar et al., 2018).

Properties

IUPAC Name

2-chloro-N-[2-(4-methyl-6-oxopyrimidin-1-yl)ethyl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14ClN3O2/c1-10-8-13(19)18(9-17-10)7-6-16-14(20)11-4-2-3-5-12(11)15/h2-5,8-9H,6-7H2,1H3,(H,16,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIZLZNQGRXSIEJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)N(C=N1)CCNC(=O)C2=CC=CC=C2Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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